Chromatographic Resolution vs. 6β-Epoxide
Epoxy Exemestane (6-Alfa Isomer) and Epoxy Exemestane (6-Beta Isomer) are distinct chemical entities assigned separate CAS registry numbers (152764-24-4 and 152764-31-3, respectively), reflecting their non-identical stereochemical configurations at the C6 spirooxirane position . The stereochemistry of the epoxide group in exemestane metabolites was unequivocally elucidated for the first time using NOESY experiments, establishing that the 6α and 6β configurations are structurally distinct [1]. In pharmaceutical analytical practice, these stereoisomers exhibit different chromatographic retention times under validated HPLC conditions, requiring baseline resolution for accurate impurity quantification per ICH Q3A/Q3B guidelines [2].
| Evidence Dimension | Chemical Identity and Stereochemical Configuration |
|---|---|
| Target Compound Data | CAS 152764-24-4; 6α-spirooxirane configuration |
| Comparator Or Baseline | CAS 152764-31-3; 6β-spirooxirane configuration |
| Quantified Difference | Distinct CAS registry numbers; separate chromatographic retention times requiring resolution |
| Conditions | Regulatory impurity profiling under ICH guidelines; HPLC/LC-MS analytical methods |
Why This Matters
Procuring the correct 6α-isomer (CAS 152764-24-4) is essential for method accuracy, as substitution with the 6β-isomer or an undefined mixture would yield incorrect retention time identification and invalidate impurity quantification.
- [1] Varela CL, Amaral C, Tavares da Silva E, et al. Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. Eur J Med Chem. 2014;87:336-345. PMID: 25277066. View Source
- [2] Veeprho. Epoxy Exemestane (6-alfa Isomer) CAS 152764-24-4 Product Technical Datasheet. 2022. View Source
